molecular formula C53H77N15O12S B14081365 4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid

4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid

Cat. No.: B14081365
M. Wt: 1148.3 g/mol
InChI Key: NZVSWJBJOVGTMD-UHFFFAOYSA-N
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Description

The compound “4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This step might involve cyclization reactions using appropriate starting materials.

    Introduction of Amino and Carbonyl Groups: Amino groups can be introduced through amination reactions, while carbonyl groups can be added via oxidation reactions.

    Assembly of the Isoquinoline and Indole Rings: These heterocyclic structures can be synthesized through cyclization reactions involving aromatic precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.

    Purification Techniques: Using methods such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid analogs.
  • Other Complex Organic Molecules: Such as peptides or alkaloids.

Properties

Molecular Formula

C53H77N15O12S

Molecular Weight

1148.3 g/mol

IUPAC Name

4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C53H77N15O12S/c54-32(12-4-17-61-50(56)57)45(75)65-34(13-5-18-62-51(58)59)48(78)68-20-6-14-37(68)41(72)31-11-3-15-38-52(31,39(71)25-64-47(77)35-22-28(70)24-63-35)43(42(73)40-30-10-2-1-8-27(30)16-19-60-40)53(67-38,49(79)80)44(74)36(26-69)66-46(76)33(55)23-29-9-7-21-81-29/h7,9,16,19,21,28,31-38,43,63,67,69-70H,1-6,8,10-15,17-18,20,22-26,54-55H2,(H,64,77)(H,65,75)(H,66,76)(H,79,80)(H4,56,57,61)(H4,58,59,62)

InChI Key

NZVSWJBJOVGTMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O

Origin of Product

United States

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